molecular formula C15H20N2O4 B15131933 Methyl (2S,4S)-4-(benzyloxycarbonylamino)piperidine-2-carboxylate

Methyl (2S,4S)-4-(benzyloxycarbonylamino)piperidine-2-carboxylate

Cat. No.: B15131933
M. Wt: 292.33 g/mol
InChI Key: VLASEBQWDFQNFF-UHFFFAOYSA-N
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Description

Methyl (2S,4S)-4-(benzyloxycarbonylamino)piperidine-2-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom. The compound also features a benzyloxycarbonyl group attached to the amino group at the 4-position of the piperidine ring and a methyl ester group at the 2-position. This structural configuration imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,4S)-4-(benzyloxycarbonylamino)piperidine-2-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

    Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group can be introduced through the reaction of the piperidine derivative with benzyl chloroformate in the presence of a base such as triethylamine.

    Esterification: The carboxyl group at the 2-position of the piperidine ring can be esterified using methanol and a suitable catalyst, such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4S)-4-(benzyloxycarbonylamino)piperidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or reduce the benzyloxycarbonyl group to a benzyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxycarbonyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, reduction may produce alcohols or benzyl derivatives, and substitution may result in various functionalized piperidine derivatives.

Scientific Research Applications

Methyl (2S,4S)-4-(benzyloxycarbonylamino)piperidine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor ligands.

    Medicine: The compound is investigated for its potential therapeutic properties, including its use in drug development for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl (2S,4S)-4-(benzyloxycarbonylamino)piperidine-2-carboxylate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions to occur at other sites on the molecule. The piperidine ring can interact with various biological targets, influencing their function and activity.

Comparison with Similar Compounds

Methyl (2S,4S)-4-(benzyloxycarbonylamino)piperidine-2-carboxylate can be compared with other piperidine derivatives, such as:

    Methyl (2S,4S)-4-(tert-butoxycarbonylamino)piperidine-2-carboxylate: This compound features a tert-butoxycarbonyl group instead of a benzyloxycarbonyl group, which can influence its reactivity and biological activity.

    Methyl (2S,4S)-4-(methoxycarbonylamino)piperidine-2-carboxylate:

    Methyl (2S,4S)-4-(acetoxycarbonylamino)piperidine-2-carboxylate:

The uniqueness of this compound lies in its specific structural features, which impart distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C15H20N2O4

Molecular Weight

292.33 g/mol

IUPAC Name

methyl 4-(phenylmethoxycarbonylamino)piperidine-2-carboxylate

InChI

InChI=1S/C15H20N2O4/c1-20-14(18)13-9-12(7-8-16-13)17-15(19)21-10-11-5-3-2-4-6-11/h2-6,12-13,16H,7-10H2,1H3,(H,17,19)

InChI Key

VLASEBQWDFQNFF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(CCN1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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